(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide
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Description
(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H19N3O5S2 and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
In the realm of synthetic organic chemistry, the compound (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide, due to its complex structure, may be synthesized through advanced synthetic routes similar to those employed for structurally related compounds. For instance, furan-2-yl(phenyl)methanol derivatives have been reported to undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields with high selectivity (B. Reddy et al., 2012). This methodology exemplifies the potential synthetic pathways that could be explored for the synthesis of complex compounds like (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide.
Biological Activity and Applications
The investigation into structurally similar compounds provides insights into the potential biological activities and applications of (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide. For example, compounds with related structural features have shown promising antimicrobial activity against various strains of bacteria and fungi. The synthesis and antimicrobial screening of compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species (N. Patel & Faiyazalam M. Shaikh, 2010). This suggests that (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide could also exhibit biological activity worth exploring for potential therapeutic applications.
Chemoinformatics and Drug Design
The complex molecular structure of (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide positions it as a candidate for chemoinformatics studies and drug design. Molecular docking studies, virtual screening, and structure-activity relationship (SAR) analysis could be applied to uncover its binding affinities, potential targets, and mechanism of action. Similar approaches have been utilized to evaluate the cytotoxicity of benzo[d]thiazole-2-carboxamide derivatives against cancer cell lines, providing a foundation for the discovery of novel epidermal growth factor receptor (EGFR) inhibitors (Lan Zhang et al., 2017). Thus, (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide could be a subject of interest in the development of new therapeutic agents through computational drug design methods.
properties
IUPAC Name |
N-[4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5S2/c29-23-22(15-26-18-8-10-19(11-9-18)27-25(30)21-7-4-13-33-21)35(31,32)28(20-12-14-34-24(20)23)16-17-5-2-1-3-6-17/h1-15,26H,16H2,(H,27,30)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFIIDCJOYDOB-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)NC(=O)C5=CC=CO5)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)NC(=O)C5=CC=CO5)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide |
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